

# An In-depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

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## Compound of Interest

Compound Name:	2-Amino-5-bromo-3-(hydroxymethyl)pyridine
Cat. No.:	B029392

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CAS Number: 335031-01-1

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its critical role as a versatile intermediate in the creation of targeted therapeutics, with a particular focus on kinase inhibitors.

## Introduction: A Versatile Pyridine Scaffold

**2-Amino-5-bromo-3-(hydroxymethyl)pyridine** is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry.<sup>[1]</sup> Its structure is characterized by a pyridine ring functionalized with an amino group, a bromine atom, and a hydroxymethyl group. This unique arrangement of functional groups imparts a desirable combination of reactivity and structural features, making it an invaluable starting material for the synthesis of complex heterocyclic systems.<sup>[2]</sup> The amino group serves as a key nucleophile and a hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions, and the hydroxymethyl group offers a site for further functionalization or can influence the molecule's solubility and pharmacokinetic properties. Consequently, this compound is a sought-after intermediate in the synthesis of a variety of biologically active molecules.<sup>[1]</sup>

## Synthesis and Mechanistic Insights

The preparation of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** is a critical process for its application in drug discovery. A common and effective method involves the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.

## Synthetic Protocol

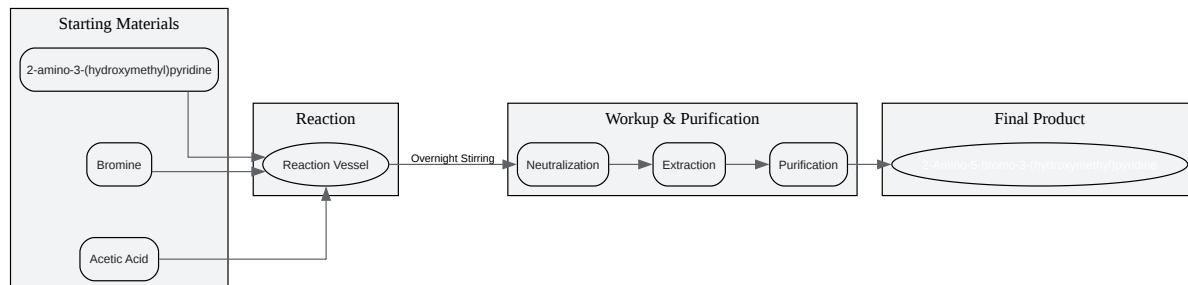
A typical laboratory-scale synthesis involves the dropwise addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.[\[1\]](#) The reaction mixture is stirred overnight to ensure complete conversion. The product is then isolated through a workup procedure that involves neutralization, extraction, and purification.[\[1\]](#)

## Causality in Experimental Choices

The choice of acetic acid as a solvent is strategic; it protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack, thus moderating the reactivity of the highly activating amino group and preventing over-bromination. The amino group is a strong ortho-, para-director. In the 2-aminopyridine system, the 5-position is para to the amino group, making it the most electron-rich and sterically accessible site for electrophilic substitution. The slow, dropwise addition of bromine helps to control the exothermic nature of the reaction and further minimizes the formation of di-brominated byproducts.

## Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyridine ring, activated by the amino group, acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[\[3\]](#) The subsequent loss of a proton from the 5-position restores the aromaticity of the pyridine ring, yielding the desired **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.[\[3\]](#)

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Caption: Synthetic workflow for **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** is presented in the table below for easy reference.

Property	Value
CAS Number	335031-01-1[4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O[4]
Molecular Weight	203.04 g/mol [4]
Appearance	Solid[5]
Purity	≥98%[5]
InChI Key	HIVQAWXDBPYNDU-UHFFFAOYSA-N[4]

# Applications in Drug Discovery: A Gateway to Kinase Inhibitors

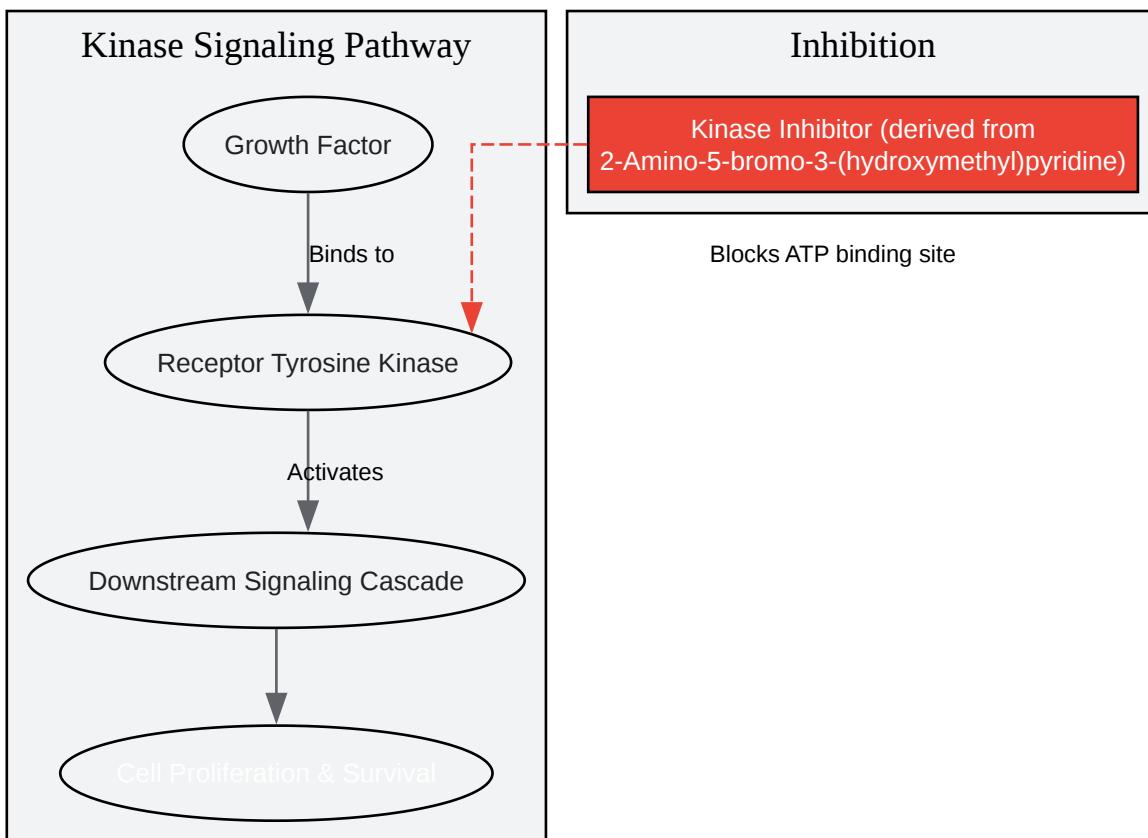
The strategic placement of functional groups on the **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** scaffold makes it a valuable precursor for the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics.<sup>[6]</sup>

## Role as a Key Building Block

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.<sup>[7]</sup> This allows for the introduction of a wide range of aryl and heteroaryl moieties, which can be tailored to interact with the active site of a target kinase. The amino group at the 2-position is often crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.<sup>[7]</sup>

## Example: Synthesis of Tyrosine Kinase Inhibitors

Derivatives of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine** are utilized in the synthesis of potent tyrosine kinase inhibitors.<sup>[8]</sup> These inhibitors play a crucial role in cancer therapy by blocking the signaling pathways that drive tumor cell proliferation and survival. For instance, this scaffold can be elaborated into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones, which have shown promise as selective inhibitors of kinases like Threonine Tyrosine Kinase (TTK).<sup>[9]</sup>



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Caption: General mechanism of action for kinase inhibitors.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.

## Hazard Identification

This compound is classified as an irritant.<sup>[2]</sup> It may cause skin, eye, and respiratory irritation.<sup>[2]</sup> It is also harmful if swallowed.<sup>[2]</sup>

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[7]</sup>
- Spills: In case of a spill, avoid generating dust.<sup>[7]</sup> Use appropriate absorbent material and dispose of it in a sealed container as hazardous waste.<sup>[7]</sup>
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

## Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of **2-Amino-5-bromo-3-(hydroxymethyl)pyridine**.

### Materials:

- 2-amino-3-(hydroxymethyl)pyridine
- Bromine
- Acetic acid
- Saturated aqueous solution of potassium carbonate
- Ethyl acetate
- Saturated aqueous solution of sodium chloride (brine)
- Anhydrous sodium sulfate
- Pentane

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in acetic acid.
- At room temperature, add bromine (1.2 equivalents) dropwise to the solution over a period of 1 hour.
- Stir the reaction mixture overnight at room temperature.
- Concentrate the reaction mixture to dryness under reduced pressure.
- Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.
- Separate the aqueous layer and extract it twice with ethyl acetate.
- Combine the organic phases and wash with a saturated aqueous solution of sodium chloride.
- Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to dryness.
- Triturate the residue with pentane to afford the title product as a solid.[\[1\]](#)

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